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molecular formula C10H9ClN2O B1586143 [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine CAS No. 66046-42-2

[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

Cat. No. B1586143
M. Wt: 208.64 g/mol
InChI Key: TWDAWKIAUQCSLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04203994

Procedure details

A 205 g. portion of the product of Example 5 was dissolved in 1.5 l. of methanol and 250 ml. of concentrated hydrochloric acid was added. The mixture was stirred at reflux temperature overnight, and the solvent was then evaporated under vacuum. The residue was neutralized with aqueous sodium hydroxide and the product was extracted from the aqueous mixture with methylene dichloride and was purified by evaporating the solvent and recrystallizing the residue from ethanol-petroleum ether. The product was 78 g. of 5-aminomethyl-3-(4-chlorophenyl)isoxazole, m.p. 81°.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br-].[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:13]=[C:12]([CH2:14][N+:15]34CN5CN(CN(C5)C3)C4)[O:11][N:10]=2)=[CH:5][CH:4]=1.Cl>CO>[NH2:15][CH2:14][C:12]1[O:11][N:10]=[C:9]([C:6]2[CH:7]=[CH:8][C:3]([Cl:2])=[CH:4][CH:5]=2)[CH:13]=1 |f:0.1|

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].ClC1=CC=C(C=C1)C1=NOC(=C1)C[N+]12CN3CN(CN(C1)C3)C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solvent was then evaporated under vacuum
EXTRACTION
Type
EXTRACTION
Details
the product was extracted from the aqueous mixture with methylene dichloride
CUSTOM
Type
CUSTOM
Details
was purified
CUSTOM
Type
CUSTOM
Details
by evaporating the solvent
CUSTOM
Type
CUSTOM
Details
recrystallizing the residue from ethanol-petroleum ether

Outcomes

Product
Name
Type
Smiles
NCC1=CC(=NO1)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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